Ethyl 4-oxo-4H-chromene-2-carboxylate

Overview

Description

Ethyl 4-oxo-4H-chromene-2-carboxylate is an organic compound with the molecular formula C12H10O4. It belongs to the class of chromenes, which are bicyclic compounds containing a benzene ring fused to a pyran ring. This compound is known for its diverse applications in scientific research and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-oxo-4H-chromene-2-carboxylate can be synthesized through various synthetic routes. One common method involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromene ring . The reaction typically requires mild conditions and can be catalyzed by bases such as piperidine or pyridine.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4H-chromene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted chromenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Development

Ethyl 4-oxo-4H-chromene-2-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its bioactive properties make it particularly valuable in developing drugs targeting inflammation and cancer. For example, studies have shown that derivatives of this compound exhibit significant cytotoxic effects against several cancer cell lines, including MDA-MB-231 and MCF-7, with IC50 values often lower than traditional chemotherapeutic agents like etoposide .

Case Study: Anticancer Activity

A study focusing on the anticancer properties of chromene derivatives highlighted that this compound derivatives could induce apoptosis in cancer cells through caspase activation and cell cycle arrest mechanisms. This suggests a potential pathway for developing new anticancer therapies based on this compound .

Natural Product Synthesis

This compound is utilized in synthesizing natural products and their derivatives, which are essential for developing new therapeutic agents. The unique structural features of this compound allow it to participate in various chemical reactions, making it an effective building block for complex organic molecules .

Fluorescent Dyes

This compound is employed in creating fluorescent dyes used for biological imaging. These dyes enhance the visualization of cellular processes, making them invaluable tools in research settings focused on cellular biology and pathology .

Polymer Chemistry

In materials science, this compound contributes to developing polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength or introduce functional properties that are beneficial for various applications, including coatings and packaging materials .

Food Industry Applications

Research has explored the potential use of this compound as a flavoring agent or preservative within the food industry. Its natural properties may provide alternatives to synthetic additives, aligning with consumer trends towards more natural food formulations .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Intermediate in drugs targeting inflammation and cancer |

| Natural Product Synthesis | Building block for complex organic molecules |

| Fluorescent Dyes | Used in biological imaging for enhanced visualization |

| Polymer Chemistry | Contributes to the development of specialized polymers |

| Food Industry | Potential flavoring agent or preservative |

Mechanism of Action

The mechanism of action of ethyl 4-oxo-4H-chromene-2-carboxylate involves its interaction with various molecular targets and pathways. For instance, its potential anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by interacting with specific cellular proteins and enzymes . The compound’s antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Comparison with Similar Compounds

Ethyl 4-oxo-4H-chromene-2-carboxylate can be compared with other similar compounds, such as:

Chromone-2-carboxamido-alkylamines: These compounds are potent acetylcholinesterase inhibitors and are being studied for their potential in treating Alzheimer’s disease.

2H/4H-Chromenes: These compounds exhibit a wide range of biological activities, including anticancer, anticonvulsant, and antimicrobial properties.

Ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate: This compound has similar structural features but includes a hydroxyl group, which may confer different chemical and biological properties.

This compound stands out due to its unique combination of chemical reactivity and potential biological activities, making it a valuable compound for various scientific and industrial applications.

Biological Activity

Ethyl 4-oxo-4H-chromene-2-carboxylate, a member of the chromene family, has garnered attention due to its diverse biological activities. This compound, with the molecular formula C12H10O4, exhibits potential in various therapeutic areas including anticancer, antimicrobial, and neuroprotective applications. This article provides a comprehensive overview of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

Chemical Information:

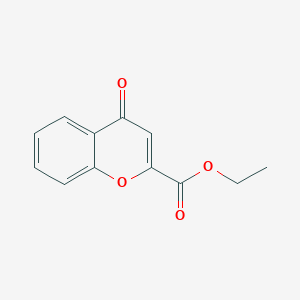

- IUPAC Name: Ethyl 4-oxochromene-2-carboxylate

- Molecular Weight: 218.21 g/mol

- CAS Number: 14736-31-3

Structural Characteristics:

this compound features a chromone backbone with an ethoxycarbonyl group at the 2-position. This unique structure contributes to its reactivity and biological properties.

Anticancer Properties

Research has indicated that this compound possesses significant anticancer activity. It is believed to induce apoptosis in various cancer cell lines by interacting with specific cellular pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.5 | Induction of apoptosis |

| MCF-7 | 12.3 | Cell cycle arrest |

| A549 | 18.0 | Inhibition of proliferation |

Studies have shown that the compound inhibits the proliferation of cancer cells through mechanisms such as the modulation of apoptotic pathways and the inhibition of specific kinases involved in cell survival .

Antimicrobial Activity

This compound also exhibits antimicrobial properties against various pathogens. Its effectiveness varies based on concentration and the type of microorganism.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective effects of this compound. It has been investigated for its role in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's.

In vitro studies demonstrated that this compound can reduce oxidative stress markers and improve cell viability in neuronal cultures exposed to neurotoxic agents .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Apoptosis Induction: The compound activates caspases and alters mitochondrial membrane potential, leading to programmed cell death in cancer cells.

- Antioxidant Activity: It scavenges free radicals, thereby reducing oxidative stress in neuronal cells.

- Enzyme Inhibition: this compound has been shown to inhibit enzymes such as acetylcholinesterase, which is relevant for its neuroprotective effects .

Case Studies

- Anticancer Study: A study published in Journal of Medicinal Chemistry reported that derivatives of this compound showed improved cytotoxicity against breast cancer cells when modified at specific positions on the chromone scaffold.

- Neuroprotection Research: Research conducted by Cagide et al. explored the neuroprotective properties of this compound in models of oxidative stress, demonstrating significant reductions in neuronal cell death compared to controls .

- Antimicrobial Efficacy: A comparative study highlighted that this compound was more effective against fungal pathogens than bacterial ones, suggesting a targeted application in antifungal therapies.

Properties

IUPAC Name |

ethyl 4-oxochromene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-2-15-12(14)11-7-9(13)8-5-3-4-6-10(8)16-11/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVFJZNWXDFXHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)C2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80163687 | |

| Record name | 4H-1-Benzopyran-2-carboxylic acid, 4-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14736-31-3 | |

| Record name | Ethyl 4-oxo-4H-1-benzopyran-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14736-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-1-Benzopyran-2-carboxylic acid, 4-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014736313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-2-carboxylic acid, 4-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-oxo-4H-1-benzopyran-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.